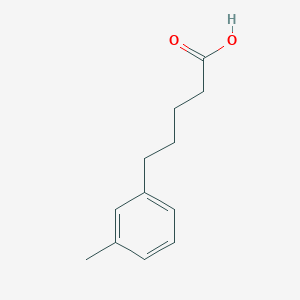

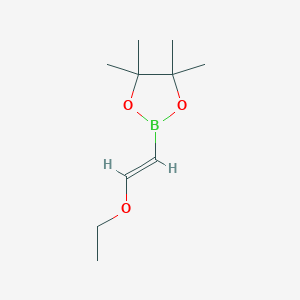

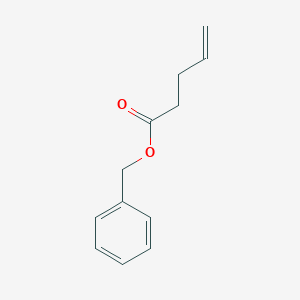

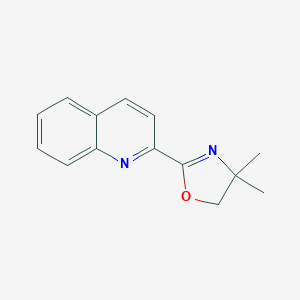

![molecular formula C11H16N2O4 B177594 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea CAS No. 60035-83-8](/img/structure/B177594.png)

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea

Descripción general

Descripción

“N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]” is a part of the molecular structure of several compounds . It’s a tautomer of N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid .

Synthesis Analysis

There are several methods to synthesize compounds with “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” structure. For instance, porous silica coated by a highly hydrophilic and nonionic tentacle-type polymeric layer was synthesized by free radical “grafting from” polymerization of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-propenamide (TRIS-acrylamide) in partly aqueous solutions .Molecular Structure Analysis

The molecular structure of “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be complex. For example, the compound “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide” has a molecular formula of C22H45NO4 and a monoisotopic mass of 387.334869 Da .Chemical Reactions Analysis

The chemical reactions involving “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be diverse. For instance, in the synthesis of poly(N-[tris(hydroxymethyl)methyl]acrylamide), N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-propenamide (TRIS-acrylamide) is used .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can vary. For example, “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide” has a molecular weight of 387.6 g/mol and a topological polar surface area of 89.8 Ų .Aplicaciones Científicas De Investigación

Environmental Implications and Biodegradation

Research on compounds similar to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea has indicated significant environmental implications, especially concerning endocrine-disrupting chemicals such as bisphenol A and its analogs. Studies have shown these compounds can affect mammalian spermatogenesis and may contribute to male infertility through mechanisms like germ cell sloughing and apoptosis (Lagos-Cabré & Moreno, 2012). Additionally, the biodegradation and environmental fate of phenylurea herbicides have been thoroughly reviewed, highlighting the significant role of microbial degradation in mitigating these pollutants in agricultural soils (Hussain et al., 2015).

Sustainable Materials and Polymers

Advancements in sustainable materials have led to the exploration of plant biomass conversion to valuable chemicals and polymers, with hydroxymethylfurfural (HMF) derivatives, including those structurally related to the query compound, serving as key intermediates. These derivatives are pivotal in developing new polymers, functional materials, and alternative fuels, marking a shift towards bio-based chemical industry practices (Chernyshev et al., 2017).

Occupational Exposure and Health Effects

Occupational exposure to bisphenol A and similar compounds has raised concerns due to potential health effects. Studies suggest that workers exposed to such chemicals may experience altered sexual function and reproductive health outcomes, underscoring the need for comprehensive exposure assessment and health effect evaluations (Ribeiro et al., 2017).

Antioxidant Properties and Bioactivity

Hydroxycinnamic acids and their derivatives, which share functional groups with the query compound, have been studied for their antioxidant properties. These compounds exhibit significant bioactivity, suggesting potential applications in managing oxidative stress-related diseases. The structure-activity relationships of these molecules provide insights into designing potent antioxidant agents (Razzaghi-Asl et al., 2013).

Safety And Hazards

Direcciones Futuras

The future directions of “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be diverse. For instance, they can be used in the development of novel inhibitors of two-component systems . They can also be used in the development of universal buffers for use in biochemistry and biophysical experiments .

Propiedades

IUPAC Name |

1-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h1-5,14-16H,6-8H2,(H2,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPZFYUYQQBJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398451 | |

| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |

CAS RN |

60035-83-8 | |

| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.